7beta-Hydroxycholesterol bishemisuccinate
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Overview
Description
7beta-Hydroxycholesterol bishemisuccinate is a derivative of 7beta-Hydroxycholesterol, an oxysterol formed by the oxidation of cholesterol. Oxysterols, including 7beta-Hydroxycholesterol, play significant roles in various biological processes and are involved in the pathogenesis of several diseases, such as cardiovascular diseases and neurodegenerative disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7beta-Hydroxycholesterol bishemisuccinate typically involves the esterification of 7beta-Hydroxycholesterol with succinic anhydride. The reaction is usually carried out in the presence of a catalyst, such as pyridine, under mild conditions to ensure the formation of the bishemisuccinate ester .
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as the use of engineered microorganisms. For instance, Mycolicibacterium species can be engineered to produce hydroxylated steroids from phytosterols, which can then be chemically modified to obtain the desired bishemisuccinate derivative .
Chemical Reactions Analysis
Types of Reactions
7beta-Hydroxycholesterol bishemisuccinate can undergo various chemical reactions, including:
Oxidation: Conversion to 7-ketocholesterol.
Reduction: Conversion back to cholesterol.
Esterification: Formation of esters with different acids.
Common Reagents and Conditions
Oxidation: Typically involves reagents like NADPH and enzymes such as cytochrome P450.
Reduction: Can be achieved using reducing agents like sodium borohydride.
Esterification: Involves acids like succinic anhydride and catalysts such as pyridine.
Major Products
Oxidation: 7-Ketocholesterol.
Reduction: Cholesterol.
Esterification: Various ester derivatives depending on the acid used.
Scientific Research Applications
7beta-Hydroxycholesterol bishemisuccinate has several scientific research applications:
Chemistry: Used as a model compound to study oxidation and reduction reactions of sterols.
Biology: Investigated for its role in cellular processes and its effects on cell viability and function.
Mechanism of Action
The mechanism of action of 7beta-Hydroxycholesterol bishemisuccinate involves its interaction with cellular membranes and enzymes. It can modulate the activity of enzymes involved in cholesterol metabolism, such as cytochrome P450, and affect cellular signaling pathways related to oxidative stress and inflammation . The compound’s effects are mediated through its ability to alter membrane fluidity and interact with specific molecular targets, including receptors and transporters .
Comparison with Similar Compounds
Similar Compounds
7-Ketocholesterol: Another oxysterol formed by the oxidation of cholesterol.
25-Hydroxycholesterol: An oxysterol involved in cholesterol homeostasis and immune regulation.
Uniqueness
7beta-Hydroxycholesterol bishemisuccinate is unique due to its specific esterification with succinic acid, which imparts distinct chemical properties and biological activities. Unlike other oxysterols, it has been shown to have specific effects on cellular processes, such as inducing apoptosis and modulating inflammatory responses .
Conclusion
This compound is a versatile compound with significant applications in scientific research. Its unique chemical structure and biological activities make it a valuable tool for studying cholesterol metabolism and related diseases. Further research into its mechanisms of action and potential therapeutic uses could lead to new insights and advancements in medicine and industry.
Properties
CAS No. |
95615-70-6 |
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Molecular Formula |
C35H54O8 |
Molecular Weight |
602.8 g/mol |
IUPAC Name |
4-[[(3S,7R,8S,9S,10R,13R,14S)-7-(3-carboxypropanoyloxy)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C35H54O8/c1-21(2)7-6-8-22(3)25-9-10-26-33-27(16-18-35(25,26)5)34(4)17-15-24(42-31(40)13-11-29(36)37)19-23(34)20-28(33)43-32(41)14-12-30(38)39/h20-22,24-28,33H,6-19H2,1-5H3,(H,36,37)(H,38,39)/t22-,24+,25?,26+,27+,28+,33+,34+,35-/m1/s1 |
InChI Key |
SJWLANHCKOJFTD-WSOOCFLQSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)C1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C=C4[C@@]3(CC[C@@H](C4)OC(=O)CCC(=O)O)C)OC(=O)CCC(=O)O)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)OC(=O)CCC(=O)O)C)OC(=O)CCC(=O)O)C |
Origin of Product |
United States |
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